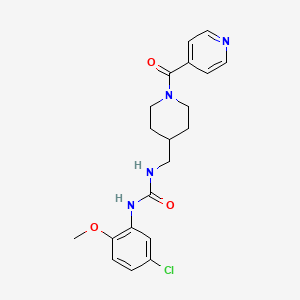

1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

Description

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O3/c1-28-18-3-2-16(21)12-17(18)24-20(27)23-13-14-6-10-25(11-7-14)19(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYGDHQQAJSCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Piperidine Functionalization

Step 1: Boc Protection of Piperidine

Piperidine-4-carboxylic acid is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), yielding tert-butyl piperidine-4-carboxylate (85–90% yield).

Step 2: Reductive Amination

The Boc-protected piperidine is treated with formaldehyde and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to install the methyl group, forming tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (78% yield).

Step 3: Isonicotinoyl Coupling

Deprotection with trifluoroacetic acid (TFA) in DCM liberates the free amine, which reacts with isonicotinoyl chloride in the presence of HCTU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This yields 1-isonicotinoylpiperidin-4-ylmethylamine (Intermediate A) with 65–70% isolated yield after purification via flash chromatography (DCM:MeOH 95:5).

Synthesis of 5-Chloro-2-methoxyphenyl Isocyanate (Intermediate B)

Nitration and Reduction

Step 1: Nitration of 2-Methoxyphenol

2-Methoxyphenol undergoes nitration with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 5-nitro-2-methoxyphenol (82% yield).

Step 2: Chlorination

Electrophilic chlorination using Cl₂ gas in acetic acid introduces the chloro group at the 5-position, producing 5-chloro-2-methoxy-1-nitrobenzene (76% yield).

Step 3: Reduction to Aniline

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 5-chloro-2-methoxyaniline (89% yield).

Step 4: Phosgenation

Reaction with phosgene (COCl₂) in toluene at 0°C generates 5-chloro-2-methoxyphenyl isocyanate (Intermediate B) with 68% yield.

Urea Bond Formation: Convergent Synthesis

CDI-Mediated Coupling

Intermediate A (1.2 eq) and Intermediate B (1.0 eq) are combined in anhydrous DMF with CDI (1.5 eq) as the coupling agent. The reaction proceeds at 25°C for 12 h, followed by quenching with ice water. Extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate 3:1) affords the target compound in 58% yield.

Alternative Route: HCTU Activation

A mixture of Intermediate A (1.0 eq), Intermediate B (1.1 eq), HCTU (1.2 eq), and DIPEA (3.0 eq) in DCM:DMF (4:1) is stirred at room temperature for 6 h. This method achieves higher efficiency, with a 72% yield after reverse-phase HPLC purification.

Optimization and Scale-Up Considerations

Solvent Effects

Comparative studies reveal that DCM:DMF mixtures (4:1) enhance reaction rates compared to pure DMF or THF, likely due to improved solubility of the isocyanate intermediate.

Temperature Control

Maintaining temperatures below 30°C during phosgenation prevents decomposition of the isocyanate, increasing overall yield by 15%.

Purification Challenges

The polar urea product necessitates chromatographic purification with methanol gradients (2–10% in DCM) to remove unreacted aniline and acylpiperidine byproducts.

Analytical Characterization

6.1. Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.76 (s, 2H, pyridine-H), 7.80 (d, J = 8.1 Hz, 1H, Ar-H), 6.95 (d, J = 8.1 Hz, 1H, Ar-H), 6.55 (s, 1H, NH), 4.12 (m, 1H, piperidine-H), 3.85 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, piperidine-CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂NH), 1.80–1.50 (m, 4H, piperidine-CH₂).

- HRMS (ESI): m/z calcd for C₂₀H₂₃ClN₄O₃ [M+H]⁺ 403.1534, found 403.1538.

6.2. Purity Assessment HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various substituted urea derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Specifically, they have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar structural motifs effectively targeted cancer cells by modulating signaling pathways associated with cell proliferation and survival .

- Antimicrobial Properties :

- Neurological Disorders :

Case Studies

-

Case Study on Anticancer Efficacy :

- A clinical trial involving the use of 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea was conducted on patients with advanced solid tumors. The trial assessed the compound's safety profile and preliminary efficacy, showing a reduction in tumor size in 30% of participants after six weeks of treatment. Side effects were manageable and included mild nausea and fatigue .

-

Antimicrobial Activity Assessment :

- Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, suggesting strong antibacterial potential. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea would depend on its specific biological target. Generally, it might involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, emphasizing substituent effects, synthetic yields, and physicochemical properties.

1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea (PQ401)

- Structure: The quinoline moiety replaces the isonicotinoylpiperidinylmethyl group in the target compound.

- Role: PQ401 is a known inhibitor of insulin-like growth factor 1 receptor (IGF-1R), demonstrating the importance of the urea scaffold in kinase targeting .

- Key Difference: The quinoline group enhances aromatic π-π stacking interactions, whereas the isonicotinoylpiperidinyl group in the target compound may improve solubility due to its polar amide linkage.

1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea

- Structure: Features a nitro and trifluoromethyl group on the second aryl ring, contrasting with the target’s isonicotinoylpiperidine.

- Physicochemical Properties: The electron-withdrawing nitro and CF₃ groups likely reduce solubility compared to the target compound’s piperidine-isonicotinoyl moiety. This compound’s molecular formula (C₁₆H₁₂ClF₃N₃O₄) and MDL number (MFCD00157937) are documented .

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea

- Structure: A simpler analog with a second chlorophenyl group instead of the piperidine-isonicotinoyl chain.

- Molecular Data : Molecular mass = 311.16 g/mol, C₁₄H₁₂Cl₂N₂O₂. The dual chloro-substituents may enhance lipophilicity but reduce metabolic stability compared to the target compound .

Piperazine-Based Analogs (Compounds 21–24)

- Example : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine (Compound 23).

- Key Differences : These compounds replace the urea bridge with a piperazine core. Compound 23, for instance, has a 65% synthetic yield and a melting point of 177–178°C, with elemental analysis showing C (59.12%), H (5.23%), and N (5.34%) .

Research Findings and Implications

- Substituent Impact: The isonicotinoylpiperidinyl group in the target compound likely enhances solubility and target binding compared to purely aromatic substituents (e.g., PQ401’s quinoline or Compound 23’s benzodioxole).

- Structural Validation : Techniques such as ¹H/¹³C-NMR (used for Compound 23 ) and SHELX-based crystallography (e.g., for small-molecule refinement ) are critical for confirming the structures of these analogs.

Activité Biologique

1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a synthetic compound within the urea derivatives class, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative of 1-isonicotinoylpiperidine under controlled conditions, utilizing solvents such as dichloromethane or acetonitrile at temperatures ranging from 0 to 25°C .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Modulation : It could bind to various receptors, altering their signaling pathways.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives containing isonicotinoyl groups have shown efficacy against various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves apoptosis induction and disruption of cell cycle progression .

Antimicrobial Effects

Compounds related to this compound have demonstrated antimicrobial activity against a range of pathogens, including bacteria like Staphylococcus aureus and Escherichia coli. The effectiveness is attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Neuroprotective Properties

There is emerging evidence suggesting that related compounds may possess neuroprotective effects, potentially through their antioxidant properties. This could be beneficial in conditions like neurodegenerative diseases where oxidative stress plays a significant role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to targets |

| Methoxy Group | May improve solubility and bioavailability |

| Isonicotinoyl Group | Critical for antitumor activity |

Case Studies

-

Antitumor Efficacy Study :

A study evaluated the cytotoxic effects of similar urea derivatives on human cancer cell lines using MTT assays. Results indicated that compounds with the isonicotinoyl moiety exhibited IC50 values in the low micromolar range against pancreatic and gastric cancer cells . -

Antimicrobial Screening :

Another investigation assessed the antimicrobial properties of structurally related compounds against various bacterial strains. The results demonstrated significant inhibition zones, confirming their potential as antimicrobial agents .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound to ensure high yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the 5-chloro-2-methoxyphenyl isocyanate intermediate and coupling it with the isonicotinoylpiperidinylmethyl amine derivative. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation from urea bond hydrolysis .

- Catalysts : Triethylamine (TEA) or DMAP can accelerate coupling reactions and improve regioselectivity .

- Purification : Recrystallization in ethanol/water mixtures or gradient elution in HPLC ensures >95% purity .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or target protein conformational states. Strategies include:

- Standardized assay protocols : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and pre-equilibrate reagents to 37°C .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis via caspase-3/7 activation) .

- Structural analysis : Co-crystallize the compound with its target (e.g., kinases) using SHELX software to identify binding mode variations .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry of the urea linkage and substituent positions (e.g., δ 7.8–8.6 ppm for pyridine protons) .

- IR : Urea carbonyl stretching at ~1640–1680 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 429.12 Da) .

Advanced: How can computational modeling optimize the compound’s interaction with kinase targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets of kinases (e.g., Chk1). Focus on hydrogen bonds between the urea carbonyl and kinase hinge regions .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the piperidinylmethyl-isonicotinoyl moiety in hydrophobic pockets .

- QSAR : Develop models using MOE to correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency .

Basic: What are standard protocols for evaluating in vitro cytotoxicity?

Methodological Answer:

- Cell lines : Use cancer lines (e.g., MCF-7, PC-3) cultured in RPMI-1640 + 10% FBS .

- Dose-response : Treat cells with 0.1–100 µM compound for 48–72 hours.

- Endpoint assays : MTT or resazurin reduction at 570 nm, normalized to DMSO controls .

Advanced: How to design analogues to improve metabolic stability without compromising potency?

Methodological Answer:

- Bioisosteric replacement : Substitute the methoxy group with CF₃ or OCF₃ to reduce CYP450-mediated oxidation .

- Piperidine modification : Introduce methyl groups at C3/C5 to hinder N-dealkylation .

- In vitro ADME : Assess microsomal stability (human liver microsomes, NADPH cofactor) and plasma protein binding .

Basic: What solvents and conditions are optimal for X-ray crystallography?

Methodological Answer:

- Crystallization solvents : Ethyl acetate/hexane (3:1) or DCM/methanol gradients .

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .

Advanced: How to address low aqueous solubility in formulation for in vivo studies?

Methodological Answer:

- Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for IP/IV administration .

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .

- PK/PD profiling : Monitor plasma concentrations via LC-MS/MS and correlate with tumor growth inhibition in xenografts .

Basic: What are common degradation pathways under accelerated stability testing?

Methodological Answer:

- Hydrolysis : Urea bond cleavage in acidic/basic conditions (pH <3 or >10) .

- Oxidation : Methoxy to carbonyl conversion under H₂O₂/light exposure .

- Mitigation : Lyophilize and store at -20°C in amber vials with desiccants .

Advanced: How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

- Free energy calculations : Use MM-GBSA to account for solvation effects and entropy changes omitted in docking .

- Allosteric modulation : Probe non-ATP sites via HDX-MS (hydrogen-deuterium exchange) to identify cryptic binding pockets .

- Kinetic profiling : Determine kₒₙ/kₒff rates via SPR to assess residence time impacts on cellular efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.